3-(2,5-Dioxopyrrolidin-1-yl)-2,2-difluoropropanoic acid
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Overview
Description
3-(2,5-Dioxopyrrolidin-1-yl)-2,2-difluoropropanoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidinone ring and two fluorine atoms attached to a propanoic acid moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-2,2-difluoropropanoic acid typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acrylate with difluorinated reagents under controlled conditions. A solvent-controllable protocol has been developed to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxopyrrolidin-1-yl)-2,2-difluoropropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2,5-Dioxopyrrolidin-1-yl)-2,2-difluoropropanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of novel drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Molecular docking studies and in vitro assays are often used to elucidate the precise mechanisms by which the compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has a similar pyrrolidinone ring structure and is studied for its anticonvulsant properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production in cell cultures.
Uniqueness
3-(2,5-Dioxopyrrolidin-1-yl)-2,2-difluoropropanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This fluorination can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable compound in various research domains.
Biological Activity
3-(2,5-Dioxopyrrolidin-1-yl)-2,2-difluoropropanoic acid is a compound of interest due to its potential biological activities. It combines a dioxopyrrolidine moiety with a difluoropropanoic acid structure, which may influence its interaction with biological systems. This article explores the synthesis, biological activity, and potential applications of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be denoted by the following molecular formula:
- Molecular Formula : C11H10F2N2O4
- Molecular Weight : 266.21 g/mol
The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially affecting its pharmacokinetics and biological activity.
Antibacterial Activity
Research has indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies on related dioxopyrrolidine derivatives have demonstrated activity against various bacterial strains:
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 625 µg/mL |
Compound B | Escherichia coli | 1250 µg/mL |
Compound C | Pseudomonas aeruginosa | 500 µg/mL |
Although specific data for this compound is limited, the structural similarities suggest potential antibacterial activity against Gram-positive and Gram-negative bacteria.
Antifungal Activity
Similarly, antifungal properties have been observed in dioxopyrrolidine derivatives. For example:
- Compounds were tested against Candida albicans, showing promising antifungal activity.
Compound | Fungal Strain Tested | MIC |
---|---|---|
Compound D | Candida albicans | 500 µg/mL |
Case Studies
A case study involving a series of dioxopyrrolidine derivatives indicated that modifications to the structure significantly impacted biological activity. In one study:
- Synthesis : Various derivatives were synthesized using standard organic reactions.
- Testing : The synthesized compounds were evaluated for their antibacterial and antifungal activities.
Results indicated that certain modifications led to enhanced activity against specific pathogens, suggesting that fine-tuning the molecular structure could optimize efficacy.
While specific mechanisms for this compound remain to be elucidated, similar compounds often exert their effects through:
- Inhibition of cell wall synthesis in bacteria.
- Disruption of membrane integrity in fungal cells.
These actions can lead to cell lysis and death of the microorganisms.
Properties
Molecular Formula |
C7H7F2NO4 |
---|---|
Molecular Weight |
207.13 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C7H7F2NO4/c8-7(9,6(13)14)3-10-4(11)1-2-5(10)12/h1-3H2,(H,13,14) |
InChI Key |
LFOCUXVAFANKCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(C(=O)O)(F)F |
Origin of Product |
United States |
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